(R)-Morpholine-2-carboxylic acid

Description

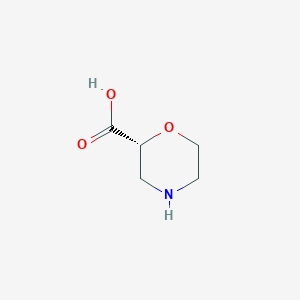

Structure

3D Structure

Properties

IUPAC Name |

(2R)-morpholine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-5(8)4-3-6-1-2-9-4/h4,6H,1-3H2,(H,7,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYCRNRZIEVLZDO-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H](CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424929 | |

| Record name | (R)-Morpholine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212396-52-5 | |

| Record name | (R)-Morpholine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-Morpholine-2-carboxylic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of (R)-Morpholine-2-carboxylic Acid

Introduction

This compound is a chiral heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug development. Its rigid morpholine scaffold, combined with the carboxylic acid functionality and a defined stereocenter, makes it an important synthon for introducing specific three-dimensional features into bioactive molecules. This document provides a comprehensive overview of its chemical properties, analytical methodologies, and synthetic considerations, tailored for researchers, scientists, and professionals in the field of drug development.

Core Chemical Properties

This compound is a non-proteinogenic amino acid analogue. The presence of both a secondary amine (a basic center) and a carboxylic acid (an acidic center) makes it zwitterionic under physiological conditions. The ether oxygen in the morpholine ring influences the electron density on the nitrogen atom, rendering it less basic than analogous cyclic amines like piperidine.[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉NO₃ | [2][3][4] |

| Molecular Weight | 131.13 g/mol | [2][3][4] |

| CAS Number | 1212396-52-5 | [2][3][4][5] |

| Appearance | Solid (predicted) | - |

| Melting Point | Data not available. A related compound, 4-Methyl-morpholine-2-carboxylic acid, has a predicted melting point of 226.29 °C. | [6] |

| Boiling Point | Data not available | [5] |

| pKa | Data not available. Expected to have two pKa values: one for the carboxylic acid (typically ~2-4) and one for the protonated morpholine nitrogen (typically ~7-9). The pKa of the conjugate acid of N-methylmorpholine is 7.41. | [7] |

| Solubility | Data not available. A related compound, 4-Methyl-morpholine-2-carboxylic acid, is slightly soluble in water. | [6] |

| Canonical SMILES | C1CO--INVALID-LINK--C(=O)O | [3] |

Computational Data

| Parameter | Value | Source(s) |

| Topological Polar Surface Area (TPSA) | 58.56 Ų | [2] |

| LogP (calculated) | -0.9406 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 3 (or 4, depending on calculation method) | [2][3] |

| Rotatable Bonds | 1 | [2] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of the unprotected this compound are not extensively published. However, methodologies for its N-protected derivatives are common, as these are stable intermediates for further chemical transformations, such as peptide coupling.

Synthesis of N-Protected this compound

The most common synthetic route involves the protection of the morpholine nitrogen. The following is a generalized protocol for the synthesis of N-Cbz-(R)-Morpholine-2-carboxylic acid.

Objective: To introduce a benzyloxycarbonyl (Cbz) protecting group onto the nitrogen of this compound.

Materials:

-

This compound

-

Benzyl chloroformate (Cbz-Cl)

-

A suitable base (e.g., Triethylamine, Sodium Bicarbonate)

-

An appropriate solvent (e.g., Dichloromethane, THF, or a biphasic system with water)

Procedure:

-

Dissolution: Dissolve this compound in the chosen solvent system. If using an aqueous system, a base like sodium bicarbonate is added to deprotonate the carboxylic acid and neutralize the HCl byproduct.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath to control the exothermic reaction.

-

Reagent Addition: Slowly add benzyl chloroformate (Cbz-Cl) to the stirred solution. If using an organic solvent, a base like triethylamine is added concurrently to act as an acid scavenger.[8]

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours (typically 2-5 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, perform an aqueous work-up. This typically involves washing with a dilute acid (e.g., 1M HCl) to remove excess base, followed by extraction with an organic solvent (e.g., Ethyl Acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure N-Cbz-(R)-Morpholine-2-carboxylic acid.[8]

Analytical Characterization

The structure and purity of this compound and its derivatives are confirmed using standard spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include protons of the morpholine ring, typically in the range of δ 3.0–4.5 ppm. The α-proton on the stereocenter would appear as a distinct multiplet. A broad singlet corresponding to the carboxylic acid proton (δ >10 ppm) and the N-H proton would also be visible, although the latter can exchange with D₂O.

-

¹³C NMR: The spectrum would show five distinct carbon signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal (typically δ >170 ppm). The other four carbons of the morpholine ring would appear in the aliphatic region (typically δ 40-70 ppm).

2. Infrared (IR) Spectroscopy:

-

A broad O-H stretch from the carboxylic acid is expected in the range of 2500–3300 cm⁻¹.[9]

-

A strong C=O stretch from the carbonyl group of the carboxylic acid will be present around 1700–1725 cm⁻¹.[9]

-

A C-O-C stretch from the ether linkage will appear in the 1050–1250 cm⁻¹ region.[9]

-

An N-H bend for the secondary amine would be expected around 1500-1650 cm⁻¹.

3. Mass Spectrometry (MS):

-

Electrospray Ionization (ESI): In positive ion mode, the molecular ion peak [M+H]⁺ would be observed at m/z 132.06. In negative ion mode, the [M-H]⁻ peak would be at m/z 130.05. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

4. Chiral Analysis:

-

Optical Rotation: The specific rotation ([α]D) is measured to confirm the enantiomeric purity of the (R)-isomer.

-

Chiral HPLC: High-Performance Liquid Chromatography using a chiral stationary phase can be employed to determine the enantiomeric excess (ee) by separating the (R) and (S) enantiomers.

Visualized Workflows

Synthesis Workflow for N-Protection

Analytical Characterization Workflow

Applications in Drug Development

This compound is utilized as a constrained amino acid surrogate in peptidomimetics. Its defined stereochemistry and rigid conformation can help in:

-

Improving Metabolic Stability: The morpholine backbone is resistant to enzymatic degradation compared to natural peptide bonds.

-

Enhancing Binding Affinity: The fixed conformation can lock a molecule into a bioactive shape, leading to stronger interactions with biological targets like enzymes or receptors.

-

Modulating Physicochemical Properties: The inclusion of the morpholine moiety can alter properties such as solubility and lipophilicity, which are critical for pharmacokinetic profiles.[10]

Morpholine-containing structures are found in numerous approved drugs, such as the antibiotic Linezolid and the anticancer agent Gefitinib, highlighting the significance of this heterocyclic system in modern pharmacology.[1][11]

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Commercially available products are typically for research use only.[8] It is recommended to store the compound in a cool, dry, and dark place, often under refrigeration (2-8 °C).[3]

References

- 1. Morpholine - Wikipedia [en.wikipedia.org]

- 2. chemscene.com [chemscene.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound 96% | CAS: 1212396-52-5 | AChemBlock [achemblock.com]

- 5. This compound - CAS:1212396-52-5 - Sunway Pharm Ltd [3wpharm.com]

- 6. 4-Methyl-morpholine-2-carboxylic acid | C6H11NO3 - BuyersGuideChem [buyersguidechem.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. (R)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid | Benchchem [benchchem.com]

- 9. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Morpholine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of (R)-Morpholine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing (R)-Morpholine-2-carboxylic acid, a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details various synthetic strategies, including asymmetric hydrogenation, cyclization of amino alcohol derivatives, and organocatalytic methods. Each section includes detailed experimental protocols, quantitative data for comparison, and logical workflow diagrams to elucidate the reaction pathways.

Asymmetric Hydrogenation of Dehydromorpholines

Asymmetric hydrogenation represents a highly efficient and atom-economical method for establishing the stereocenter at the C2 position of the morpholine ring. This approach typically involves the hydrogenation of a 2-substituted dehydromorpholine precursor using a chiral catalyst, most commonly a rhodium complex with a chiral bisphosphine ligand.

This method is distinguished by its high yields and exceptional enantioselectivities, often exceeding 99% ee.[1][2] The reaction can be performed on a gram scale, making it suitable for producing substantial quantities of the target molecule for further research and development.[1][3]

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol is a representative example of the asymmetric hydrogenation of a 2-substituted dehydromorpholine.[1][4]

Materials:

-

2-Substituted-3,4-dihydro-2H-1,4-oxazine (dehydromorpholine precursor)

-

[Rh(COD)₂]SbF₆ or [Rh(COD)₂]BF₄

-

(R,R,R)-SKP (or other suitable chiral bisphosphine ligand)

-

Anhydrous Dichloromethane (DCM)

-

Hydrogen (H₂) gas

-

Stainless-steel autoclave

Procedure:

-

In a glovebox, a Schlenk tube is charged with [Rh(COD)₂]SbF₆ (1 mol%) and (R,R,R)-SKP (1.05 mol%).

-

Anhydrous DCM (2 mL per 0.2 mmol of substrate) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst solution.

-

In a separate vial, the 2-substituted dehydromorpholine (1 equivalent) is dissolved in anhydrous DCM.

-

The substrate solution is then transferred to the catalyst solution.

-

The resulting reaction mixture is transferred to a stainless-steel autoclave.

-

The autoclave is purged with hydrogen gas three times and then pressurized to 30 atm of H₂.

-

The reaction is stirred at room temperature for 24 hours.

-

After carefully releasing the pressure, the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired (R)-2-substituted morpholine.

Quantitative Data for Asymmetric Hydrogenation

| Substrate (R group) | Catalyst Loading (mol%) | Pressure (atm) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Citation |

| Phenyl | 1 | 30 | 24 | >99 | 92 | [1][4] |

| 4-Methoxyphenyl | 1 | 30 | 24 | >99 | 93 | [1] |

| 4-Fluorophenyl | 1 | 30 | 24 | >99 | 94 | [1] |

| 2-Thienyl | 1 | 30 | 24 | >99 | 95 | [1] |

| Cyclohexyl | 1 | 30 | 24 | >99 | 91 | [1] |

Note: The synthesis of the dehydromorpholine precursor with a carboxyl group at the 2-position is a necessary prerequisite for obtaining this compound via this method.

Asymmetric Hydrogenation Pathway Diagram

Caption: Asymmetric hydrogenation of a dehydromorpholine precursor.

Synthesis from Chiral Amino Alcohols

A common and versatile strategy for the synthesis of morpholines involves the cyclization of appropriately substituted 1,2-amino alcohols.[5] For the synthesis of this compound, a suitable starting material would be a derivative of (R)-serine or a related chiral amino alcohol. A recently developed green synthesis approach utilizes ethylene sulfate for the N-alkylation followed by cyclization.[6]

Experimental Protocol: Cyclization via N-Alkylation with Ethylene Sulfate

This protocol is based on a general method for morpholine synthesis from 1,2-amino alcohols and can be adapted for chiral substrates.[6]

Materials:

-

(R)-2-amino-3-hydroxypropanoic acid derivative (e.g., (R)-serine methyl ester)

-

Ethylene sulfate

-

Potassium tert-butoxide (tBuOK)

-

Anhydrous solvent (e.g., THF or MeCN)

Procedure:

-

N-Alkylation: To a solution of the (R)-amino alcohol derivative (1 equivalent) in an anhydrous solvent, add ethylene sulfate (1.1 equivalents). The reaction is typically stirred at room temperature until the starting material is consumed, forming a zwitterionic intermediate.

-

Cyclization: The reaction mixture is cooled, and potassium tert-butoxide (2.2 equivalents) is added portion-wise. The mixture is then stirred, allowing for the intramolecular cyclization to occur.

-

Workup and Purification: The reaction is quenched, and the product is extracted. The organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography.

-

Hydrolysis (if starting with an ester): The resulting morpholine-2-carboxylate ester is hydrolyzed under basic or acidic conditions to yield the final this compound.

Quantitative Data for Morpholine Synthesis from Amino Alcohols

| Amino Alcohol Substrate | Reagents | Yield (%) | Citation |

| Phenylglycinol | Ethylene sulfate, tBuOK | 95 | [6] |

| Valinol | Ethylene sulfate, tBuOK | 92 | [6] |

| 2-Amino-1-phenylethanol | Ethylene sulfate, tBuOK | 98 | [6] |

Note: Yields are for the formation of the morpholine ring and may vary depending on the specific substrate and the subsequent hydrolysis step.

Synthesis from Amino Alcohol Pathway Diagram

Caption: Synthesis of this compound from a serine derivative.

Organocatalytic Synthesis via Intramolecular aza-Michael Addition

Organocatalysis provides a metal-free approach to the enantioselective synthesis of chiral morpholines. A key strategy involves the intramolecular aza-Michael addition of a carbamate to an α,β-unsaturated aldehyde, catalyzed by a chiral secondary amine (e.g., a diarylprolinol silyl ether). This reaction proceeds through an iminium ion activation mechanism and can achieve high levels of stereocontrol.[4]

General Workflow for Organocatalytic Synthesis

-

Substrate Preparation: Synthesis of a precursor containing both a nucleophilic nitrogen (as a carbamate) and an α,β-unsaturated aldehyde.

-

Organocatalytic Cyclization: The precursor is treated with a chiral secondary amine catalyst, which facilitates an enantioselective intramolecular aza-Michael addition to form the morpholine ring.

-

Functional Group Transformation: The aldehyde group in the cyclized product is then oxidized to a carboxylic acid to yield the final target molecule.

Organocatalytic Synthesis Workflow Diagram

Caption: General workflow for organocatalytic synthesis.

While this technical guide outlines the core synthetic strategies, the field of asymmetric synthesis is continually evolving. Researchers are encouraged to consult the primary literature for the most recent advancements and for detailed procedures specific to their research needs. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale, and the specific functional group tolerance required for the overall synthetic plan.

References

- 1. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Green Synthesis of Morpholines via Selective Monoalkylation of Amines [organic-chemistry.org]

(R)-Morpholine-2-carboxylic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (R)-Morpholine-2-carboxylic acid, a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical identifiers, physicochemical properties, synthesis and purification protocols, and its potential role in modulating central nervous system (CNS) signaling pathways.

Chemical Identifiers and Physicochemical Properties

This compound and its common derivatives are characterized by the following identifiers and properties. The data presented below has been compiled from various chemical suppliers and databases.

Table 1: Chemical Identifiers

| Compound Name | CAS Number | Molecular Formula | InChI Key |

| This compound | 1212396-52-5 | C₅H₉NO₃ | FYCRNRZIEVLZDO-SCSAIBSYSA-N |

| This compound hydrochloride | 1273577-14-2 | C₅H₁₀ClNO₃ | N/A |

| (R)-N-Boc-Morpholine-2-carboxylic acid | 884512-77-0 | C₁₀H₁₇NO₅ | LGWMTRPJZFEWCX-SSDOTTSWSA-N |

Table 2: Physicochemical Properties

| Property | This compound | (R)-N-Boc-Morpholine-2-carboxylic acid |

| Molecular Weight | 131.13 g/mol [1] | 231.25 g/mol |

| Appearance | White to off-white solid | White to off-white solid |

| Melting Point | Not reported | Not reported |

| Solubility | Soluble in water | Soluble in organic solvents (e.g., Dichloromethane, Ethyl acetate) |

| pKa | Not reported | Not reported |

| Storage | 2-8°C, protect from light | 2-8°C, protect from light |

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for its application in research and development. The following protocols are based on established methods for the synthesis of chiral morpholine derivatives and the resolution of racemic mixtures.

Synthesis via Asymmetric Hydrogenation (Hypothetical Protocol)

Asymmetric hydrogenation of a suitable prochiral precursor is a powerful method for the enantioselective synthesis of chiral morpholines.[2] This hypothetical protocol outlines a potential route.

Experimental Workflow: Asymmetric Hydrogenation

Caption: Workflow for the asymmetric synthesis of this compound.

Methodology:

-

Catalyst Preparation: In a glovebox, a chiral phosphine ligand (e.g., (R)-BINAP) and a rhodium precursor (e.g., [Rh(COD)₂]BF₄) are dissolved in a degassed solvent (e.g., methanol or dichloromethane).

-

Hydrogenation: The prochiral dehydromorpholine precursor is dissolved in the same solvent in a high-pressure reactor. The catalyst solution is then transferred to the reactor. The reactor is purged with hydrogen gas and pressurized to the desired pressure (e.g., 10-50 atm). The reaction is stirred at a specific temperature (e.g., room temperature to 50°C) for a set time (e.g., 12-24 hours).

-

Work-up: Upon completion, the reactor is depressurized, and the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent (e.g., ethyl acetate) and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification: The crude product, an ester of this compound, is purified by column chromatography on silica gel or by crystallization.

-

Hydrolysis: The purified ester is dissolved in a mixture of tetrahydrofuran (THF) and water. An excess of a base (e.g., lithium hydroxide) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

Final Isolation: The reaction mixture is acidified with a dilute acid (e.g., 1N HCl) to pH ~2-3. The aqueous layer is then extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried, filtered, and concentrated to yield this compound.

Synthesis via Chiral Resolution of Racemic Morpholine-2-carboxylic acid

Chiral resolution is a classical and effective method for separating enantiomers.[3] This involves the formation of diastereomeric salts with a chiral resolving agent.

Experimental Workflow: Chiral Resolution

Caption: Workflow for the chiral resolution of racemic Morpholine-2-carboxylic acid.

Methodology:

-

Salt Formation: Racemic morpholine-2-carboxylic acid is dissolved in a suitable solvent (e.g., ethanol or methanol) with heating. A stoichiometric amount of a chiral resolving agent (e.g., (R)-(-)-1-phenylethylamine) is added to the solution.

-

Fractional Crystallization: The solution is slowly cooled to room temperature and then further cooled in an ice bath to induce crystallization of one of the diastereomeric salts.

-

Separation: The crystallized diastereomeric salt is collected by filtration and washed with a small amount of cold solvent. The mother liquor, enriched in the other diastereomer, can be processed separately.

-

Liberation of the Enantiomer: The isolated diastereomeric salt is dissolved in water and acidified with a strong acid (e.g., hydrochloric acid) to a low pH.

-

Extraction and Isolation: The liberated this compound is extracted with an organic solvent. The combined organic extracts are dried over a drying agent, filtered, and the solvent is evaporated to yield the enantiomerically enriched product. The enantiomeric excess can be determined by chiral HPLC.

Analytical Data

Table 3: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the morpholine ring protons, with distinct chemical shifts and coupling constants. The carboxylic acid proton will appear as a broad singlet. |

| ¹³C NMR | Resonances for the four unique carbons of the morpholine ring and the carbonyl carbon of the carboxylic acid. |

| Mass Spec (MS) | A molecular ion peak corresponding to the mass of the compound. |

| Chiral HPLC | Separation of the (R) and (S) enantiomers on a suitable chiral stationary phase, allowing for the determination of enantiomeric purity. |

Role in CNS Signaling Pathways

The morpholine moiety is a privileged scaffold in medicinal chemistry, particularly for CNS-targeting drugs, due to its favorable physicochemical properties that can enhance blood-brain barrier permeability.[4][5][6] Morpholine-containing compounds have been shown to interact with various receptors and enzymes in the CNS.[7][8] this compound can serve as a key building block for the synthesis of more complex molecules designed to modulate these targets.

Signaling Pathway: Modulation of a G-Protein Coupled Receptor (GPCR)

The diagram below illustrates a generalized signaling pathway for a GPCR, a common target for CNS drugs. A hypothetical antagonist derived from this compound could block the binding of the endogenous ligand, thereby inhibiting downstream signaling.

Caption: Generalized GPCR signaling pathway modulated by a morpholine-based antagonist.

The chiral nature of this compound is critical, as stereochemistry often dictates the binding affinity and efficacy of a drug molecule at its biological target. The specific (R)-configuration can provide the necessary three-dimensional arrangement of functional groups to fit into a chiral binding pocket of a receptor or enzyme active site.

Conclusion

This compound is a valuable chiral building block with significant potential in the development of novel therapeutics, particularly for CNS disorders. Its synthesis can be achieved through various stereoselective methods, and its incorporation into larger molecules can impart favorable pharmacokinetic properties. The detailed information provided in this guide is intended to support researchers and drug development professionals in their efforts to utilize this versatile compound.

References

- 1. chemscene.com [chemscene.com]

- 2. Chiral resolution - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis and Supply of Enantiopure (R)-Morpholine-2-carboxylic Acid: A Technical Guide

For Immediate Release

A comprehensive technical guide has been compiled for researchers, scientists, and drug development professionals detailing the commercial availability and synthesis of enantiopure (R)-Morpholine-2-carboxylic acid. This guide addresses the critical need for high-purity chiral building blocks in the pharmaceutical industry, providing a survey of commercial suppliers, and outlining potential synthetic and analytical methodologies.

This compound, a key heterocyclic building block, is integral to the development of a variety of therapeutic agents. Its rigid structure and chiral centers make it a valuable scaffold in medicinal chemistry for designing compounds with high specificity and efficacy. The morpholine moiety is known to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability.[1] In the context of central nervous system (CNS) drug discovery, morpholine-containing compounds are of particular interest due to their ability to enhance blood-brain barrier permeability.[2][3]

Commercial Availability

A number of chemical suppliers offer this compound and its derivatives, such as the hydrochloride salt and N-Boc protected forms. These compounds are available in varying purities and quantities to suit a range of research and development needs. Below is a summary of key information from various suppliers.

| Supplier | Product Name | CAS Number | Purity | Additional Notes |

| AChemBlock | This compound | 1212396-52-5 | 96% | Formula: C5H9NO3, FW: 131.13[4] |

| BLD Pharm | This compound hydrochloride | 1273577-14-2 | - | Cold-chain transportation required.[5] |

| BLD Pharm | (R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid | 884512-77-0 | - | Storage at 2-8°C.[6] |

| Sigma-Aldrich | (R)-N-Boc-Morpholine-2-carboxylic acid | 884512-77-0 | - | Synonym: (2R)-4-(tert-butoxycarbonyl)-2-morpholinecarboxylic acid.[7] |

| Ambeed, Inc. (via Sigma-Aldrich) | N-Boc-morpholine-2-carboxylic acid | 189321-66-2 | 97% | Storage at 2-8°C, in dry conditions. |

| Leap Chem Co., Ltd. | (R)-morpholine-2-carboxylicacid | 1212396-52-5 | - | Inquire for details.[8] |

| Nantong Baihua Bio-pharmaceutical Co., Ltd. | (R)-morpholine-2-carboxylicacid | 1212396-52-5 | - | Inquire for details.[8] |

| Amadis Chemical Company Limited | (R)-morpholine-2-carboxylicacid | 1212396-52-5 | - | Inquire for details.[8] |

Synthetic Approaches to Enantiopure this compound

The synthesis of enantiopure morpholine derivatives can be approached through two primary strategies: asymmetric synthesis or chiral resolution of a racemic mixture.

Asymmetric Synthesis

A conceptual workflow for an asymmetric synthesis approach is outlined below:

Caption: Conceptual workflow for asymmetric synthesis.

Chiral Resolution of Racemic Morpholine-2-carboxylic Acid

Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. A common and effective method is the formation of diastereomeric salts.

Experimental Protocol: Diastereomeric Salt Resolution

This protocol is a generalized procedure based on established principles of chiral resolution.

-

Salt Formation:

-

Dissolve the racemic morpholine-2-carboxylic acid in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).

-

Add an equimolar amount of a chiral resolving agent, which is a chiral base such as (R)-(+)-α-phenylethylamine or a chiral amino alcohol.

-

Stir the solution, optionally with gentle heating, to facilitate the formation of the diastereomeric salts.

-

-

Fractional Crystallization:

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.

-

The less soluble diastereomeric salt will preferentially crystallize out of the solution.

-

Collect the crystals by filtration and wash them with a small amount of the cold solvent.

-

-

Liberation of the Enantiomer:

-

Dissolve the collected diastereomeric salt crystals in water.

-

Acidify the solution with a strong acid (e.g., HCl) to a pH of approximately 2. This will protonate the chiral resolving agent, making it water-soluble, and precipitate the desired enantiomer of the carboxylic acid.

-

Collect the precipitated enantiopure this compound by filtration, wash with cold water, and dry under vacuum.

-

-

Determination of Enantiomeric Purity:

-

The enantiomeric excess (ee) of the final product should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent.

-

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Role in Drug Discovery and Development

The morpholine scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive compounds.[1] Morpholine-4-carboxylic acid derivatives have been identified as potent inhibitors of Cathepsin S, a protease involved in the immune response.[12] While specific signaling pathways for this compound are not extensively detailed in the public domain, its incorporation into larger molecules is a strategy to modulate the overall properties of a drug candidate. The logic for its use often revolves around its ability to influence pharmacokinetic parameters.

Caption: Rationale for incorporating the morpholine scaffold in drug design.

This technical guide provides a foundational understanding for researchers and professionals engaged in the use of this compound. Further investigation into specific asymmetric synthetic routes and the elucidation of its precise roles in biological pathways will continue to be areas of active research.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound 96% | CAS: 1212396-52-5 | AChemBlock [achemblock.com]

- 5. 1273577-14-2|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 6. 884512-77-0|(R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 7. (R)-N-Boc-Morpholine-2-carboxylic acid | 884512-77-0 [sigmaaldrich.com]

- 8. Your Inquiry on this compound | Chemical-Suppliers [chemical-suppliers.eu]

- 9. Convenient route to enantiopure fmoc-protected morpholine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Morpholine-4-carboxylic Acid|Research Chemical [benchchem.com]

Spectroscopic Analysis of (R)-Morpholine-2-carboxylic Acid: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the key spectroscopic data for (R)-Morpholine-2-carboxylic acid (C₅H₉NO₃, Molecular Weight: 131.13 g/mol ), a chiral building block of significant interest in pharmaceutical and drug development research.[1][2][3] The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside comprehensive experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of organic molecules.[4][5] For this compound, both ¹H and ¹³C NMR provide a detailed fingerprint of its atomic connectivity.

¹H NMR (Proton NMR)

The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule. The acidic proton of the carboxyl group is characteristically found far downfield, often as a broad singlet.[6][7] Protons on the morpholine ring exhibit chemical shifts influenced by the adjacent oxygen and nitrogen atoms.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| > 10.0 | broad s | 1H | -COOH |

| ~4.0 - 4.2 | m | 1H | H-2 |

| ~3.8 - 4.0 | m | 2H | H-5 |

| ~3.5 - 3.7 | m | 2H | H-6 |

| ~3.0 - 3.3 | m | 2H | H-3 |

| Variable | broad s | 1H | N-H |

Note: Spectra are typically recorded in deuterated solvents such as D₂O or DMSO-d₆. The N-H and COOH protons are exchangeable with D₂O and their signals would disappear.[6][7]

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Carboxyl carbons are typically observed in the 165-185 ppm range.[7] Carbons adjacent to heteroatoms (O, N) in the morpholine ring are shifted downfield.[8][9]

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~170 - 185 | C=O (Carboxylic Acid) |

| ~65 - 75 | C-5 |

| ~55 - 65 | C-2 |

| ~40 - 50 | C-3, C-6 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[10] For this compound, the spectrum is dominated by absorptions from the carboxylic acid group.

The O-H bond of a carboxylic acid gives rise to a very broad absorption band over the range of 2500 to 3300 cm⁻¹.[6][7][11] This broadness is a result of hydrogen bonding between molecules.[10][11] The carbonyl (C=O) bond produces a strong, intense absorption between 1760 and 1690 cm⁻¹.[11][12]

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| 3300 - 2500 | Strong, Very Broad | O-H Stretch | Carboxylic Acid |

| 3200 - 3375 | Medium | N-H Stretch | Amine |

| 2850 - 3000 | Medium | C-H Stretch | Aliphatic |

| 1760 - 1690 | Strong | C=O Stretch | Carboxylic Acid |

| 1440 - 1395 | Medium | O-H Bend | Carboxylic Acid |

| 1320 - 1210 | Strong | C-O Stretch | Carboxylic Acid |

| 1250 - 1020 | Medium | C-N Stretch | Amine |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.[13] For a small polar molecule like this compound, Electrospray Ionization (ESI) is a suitable technique.[14][15]

The molecular formula C₅H₉NO₃ corresponds to a molecular weight of 131.13 g/mol .[1][2] In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be expected at m/z 132.06. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z (Daltons) | Ion | Analysis |

| 132.0655 | [M+H]⁺ | Protonated Molecule |

| 114.0550 | [M+H - H₂O]⁺ | Loss of Water |

| 86.0600 | [M+H - COOH₂]⁺ | Loss of Carboxylic Acid Group |

Note: Fragmentation patterns can vary depending on the ionization method and energy.

Experimental Protocols

Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR)

-

Sample Preparation : Accurately weigh 5-25 mg of the sample for ¹H NMR or a quantity sufficient to create a saturated solution for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube to prevent magnetic field distortions.

-

Add an internal standard (e.g., TMS) if quantitative analysis is required.

-

Data Acquisition :

-

Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, typical parameters include a 30-45° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans and a longer relaxation delay are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Infrared (IR) Spectroscopy (FTIR-ATR)

-

Sample Preparation : Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition :

-

Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Mass Spectrometry (ESI-MS)

-

Sample Preparation : Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol, acetonitrile, or water.[16]

-

Dilute the stock solution to a final concentration of approximately 1-10 µg/mL using a solvent mixture appropriate for ESI, often containing a small amount of formic acid (e.g., 0.1%) to promote protonation for positive ion mode.[16]

-

Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could block the system.[16]

-

Data Acquisition :

-

Introduce the sample into the ESI source via direct infusion or through a liquid chromatography (LC) system.[14]

-

Acquire data in positive ion mode to observe the [M+H]⁺ ion.

-

Set the mass analyzer to scan over an appropriate m/z range (e.g., 50-500 Da).

-

Optimize ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve stable and maximal ion signal.[17]

-

Workflow and Data Relationships

The acquisition and interpretation of spectroscopic data follow a logical progression, starting from the pure sample and culminating in complete structural verification.

Caption: General workflow for spectroscopic analysis.

References

- 1. chemscene.com [chemscene.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound 96% | CAS: 1212396-52-5 | AChemBlock [achemblock.com]

- 4. omicsonline.org [omicsonline.org]

- 5. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 8. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. echemi.com [echemi.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. (R)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid | Benchchem [benchchem.com]

- 13. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 17. uab.edu [uab.edu]

An In-depth Technical Guide on the Solubility Profile of (R)-Morpholine-2-carboxylic acid and its Salts

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Morpholine-2-carboxylic acid is a chiral heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile building block in the synthesis of various biologically active molecules. Its physicochemical properties, particularly its solubility, are critical determinants of its utility in drug discovery and development, influencing formulation, bioavailability, and pharmacokinetics. This technical guide provides a comprehensive overview of the solubility profile of this compound and its common salt forms. While specific quantitative solubility data for this exact molecule is limited in publicly available literature, this guide consolidates qualitative solubility information, outlines detailed experimental protocols for its determination, and presents relevant biological pathways and experimental workflows where this scaffold is of importance.

Introduction

The morpholine moiety is a privileged scaffold in drug design, known for improving the physicochemical properties of drug candidates, including their aqueous solubility and metabolic stability.[1][2] The incorporation of a carboxylic acid group at the 2-position of the morpholine ring introduces a handle for further chemical modification and an ionizable group that can significantly impact solubility depending on the pH of the medium. This compound, as a specific enantiomer, is crucial for developing stereospecific interactions with biological targets. Understanding its solubility in various solvents and physiological media is paramount for its effective application in drug development pipelines.

Solubility Profile

Precise quantitative solubility data for this compound and its salts are not extensively reported in peer-reviewed journals. However, based on the general principles of organic chemistry and data for analogous structures, a qualitative solubility profile can be inferred. The presence of both a polar carboxylic acid group and a basic secondary amine within the morpholine ring suggests amphiprotic behavior and pH-dependent solubility.

Table 1: Qualitative Solubility Profile of this compound and its Salts

| Compound/Salt Form | Water | Aqueous Acid (e.g., 0.1 N HCl) | Aqueous Base (e.g., 0.1 N NaOH) | Polar Aprotic Solvents (e.g., DMSO, DMF) | Alcohols (e.g., Ethanol, Methanol) | Non-polar Solvents (e.g., Hexane, Toluene) |

| This compound (Free Acid) | Sparingly Soluble to Soluble | Soluble (as hydrochloride salt) | Soluble (as carboxylate salt) | Soluble | Soluble | Insoluble |

| This compound Hydrochloride | Soluble | Soluble | Sparingly Soluble | Sparingly Soluble | Sparingly Soluble | Insoluble |

| This compound Sodium Salt | Soluble | Sparingly Soluble | Soluble | Sparingly Soluble | Sparingly Soluble | Insoluble |

Note: This table is based on general chemical principles. Actual quantitative solubility should be determined experimentally.

For instance, a potent inhibitor of the measles virus (MeV) with a complex structure incorporating a morpholine-2-carboxylic acid derivative was found to have an aqueous solubility of approximately 60 μg/mL.[3] The formation of salts, such as hydrochloride salts, is a common strategy to enhance the aqueous solubility of amine-containing compounds for medical applications.[4]

Experimental Protocols for Solubility Determination

To obtain accurate and reliable solubility data, standardized experimental protocols are essential. The thermodynamic shake-flask method is a widely accepted and robust technique.

Thermodynamic Solubility Determination via Shake-Flask Method

Objective: To determine the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound or its salt

-

Solvent of interest (e.g., purified water, phosphate-buffered saline pH 7.4, ethanol)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the incubation period, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any remaining solid particles.

-

-

Analysis:

-

HPLC Method:

-

Prepare a series of standard solutions of the compound with known concentrations.

-

Inject the filtered supernatant and the standard solutions into the HPLC system.

-

Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of the compound in the filtered supernatant by interpolating its peak area on the calibration curve.

-

-

UV-Vis Spectrophotometry Method:

-

If the compound has a suitable chromophore, measure the absorbance of the filtered supernatant at the wavelength of maximum absorbance (λmax).

-

Use a pre-determined calibration curve of absorbance versus concentration to determine the solubility.

-

-

-

Data Reporting:

-

Express the solubility in units such as mg/mL, µg/mL, or mol/L.

-

Visualization of Relevant Pathways and Workflows

This compound and its derivatives are often explored as inhibitors of key signaling pathways implicated in diseases such as cancer. The PI3K/Akt/mTOR pathway is a prominent target.

PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates the PI3K/Akt/mTOR signaling cascade and highlights the points of inhibition by small molecules, a common area of investigation for morpholine-containing compounds.

Caption: PI3K/Akt/mTOR signaling pathway with points of potential inhibition.

Experimental Workflow for Kinase Inhibitor Discovery

The discovery and development of kinase inhibitors, including those based on the this compound scaffold, typically follow a structured workflow.

Caption: A generalized experimental workflow for kinase inhibitor drug discovery.

Conclusion

References

- 1. Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid | 135782-21-7 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. US7683056B2 - Pyridine derivatives and their use in the treatment of psychotic disorders - Google Patents [patents.google.com]

The Morpholine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold, a simple six-membered heterocycle containing both an amine and an ether functional group, has emerged as a privileged structure in medicinal chemistry. Its unique physicochemical properties, synthetic accessibility, and ability to favorably influence the pharmacokinetic and pharmacodynamic profiles of drug candidates have solidified its importance in the development of a wide array of therapeutics. This technical guide provides a comprehensive overview of the role of morpholine scaffolds in drug discovery, from their fundamental properties to their application in marketed drugs and clinical candidates.

Physicochemical Properties and Pharmacokinetic Advantages

The utility of the morpholine ring in drug design stems from a combination of desirable physicochemical characteristics. The presence of the ether oxygen atom reduces the basicity of the nitrogen atom compared to piperidine, resulting in a pKa that is often in a physiologically relevant range. This can lead to improved aqueous solubility and a favorable absorption, distribution, metabolism, and excretion (ADME) profile. The morpholine moiety can also participate in hydrogen bonding interactions with biological targets, enhancing binding affinity and potency. Furthermore, its incorporation can improve metabolic stability by blocking sites of metabolism on a parent molecule.

The Role of Morpholine in Approved Drugs

The versatility of the morpholine scaffold is evident in the diverse range of FDA-approved drugs that incorporate this moiety. From antibacterial agents to complex anticancer therapies, the morpholine ring plays a crucial role in the efficacy and safety of these medicines.

Linezolid: An Oxazolidinone Antibiotic

Linezolid is a crucial antibiotic used for the treatment of serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The morpholine ring in Linezolid is a key component of the pharmacophore, contributing to its unique mechanism of action, which involves the inhibition of bacterial protein synthesis at the 50S ribosomal subunit.

Gefitinib: A Targeted Cancer Therapy

Gefitinib is a kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC) with specific mutations in the epidermal growth factor receptor (EGFR). The morpholine group in Gefitinib enhances its solubility and pharmacokinetic properties, enabling oral administration and effective targeting of the ATP-binding site of the EGFR kinase domain.

Aprepitant: An Antiemetic Agent

Aprepitant is a neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting. The morpholine moiety is integral to the molecule's ability to cross the blood-brain barrier and bind with high affinity to NK1 receptors in the central nervous system.

Reboxetine: A Norepinephrine Reuptake Inhibitor

Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used for the treatment of major depressive disorder. The morpholine ring in Reboxetine is crucial for its selective interaction with the norepinephrine transporter, leading to increased levels of norepinephrine in the synaptic cleft.

Quantitative Data on Morpholine-Containing Compounds

The following tables summarize key quantitative data for a selection of morpholine-containing drugs and experimental compounds, providing a comparative overview of their biological activity and pharmacokinetic properties.

Table 1: Pharmacokinetic Parameters of Selected Oral Morpholine-Containing Drugs [1]

| Drug | Therapeutic Area | Tmax (h) | Cmax (ng/mL) | Bioavailability (%) | Elimination Half-life (h) |

| Linezolid | Antibiotic | ~1 | 12.7 - 21.2 | ~100 | 4.5 - 5.5 |

| Gefitinib | Anticancer | 3 - 7 | 185 | ~60 | ~48 |

| Aprepitant | Antiemetic | ~4 | 938 | ~60-65 | 9 - 13 |

| Reboxetine | Antidepressant | 2 | 120 - 150 | >94 | 12 - 13 |

Table 2: In Vitro Activity of Morpholine-Containing Anticancer Agents

| Compound | Target(s) | Cell Line | IC50 (nM) | Reference |

| Gefitinib | EGFR | A549 (NSCLC) | 19,910 | [2] |

| Gefitinib | HCC827 (NSCLC) | 15 | [2] | |

| Compound 10e | mTOR | A549 (NSCLC) | 33 | [3] |

| Compound AK-10 | - | A549 (NSCLC) | 8,550 | [4] |

| Compound AK-10 | - | MCF-7 (Breast) | 3,150 | [4] |

| Compound 3c | - | HepG2 (Liver) | 11,420 | [5] |

| Compound 3d | - | HepG2 (Liver) | 8,500 | [5] |

| Compound 3e | - | HepG2 (Liver) | 12,760 | [5] |

| Compound 2g | - | SW480 (Colon) | 5,100 | [6] |

| Compound 2g | - | MCF-7 (Breast) | 19,600 | [6] |

Table 3: Minimum Inhibitory Concentrations (MIC) of Linezolid Against Key Pathogens [7]

| Organism | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus | 0.5 - 4 | 2 | 2 |

| Enterococcus faecium | 0.5 - 4 | 1 | 2 |

| Streptococcus pneumoniae | 0.25 - 2 | 0.5 | 1 |

Signaling Pathways and Mechanisms of Action

The biological effects of morpholine-containing drugs are mediated through their interaction with specific molecular targets, leading to the modulation of key signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

A significant number of morpholine-containing compounds have been developed as inhibitors of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, which is frequently dysregulated in cancer.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by morpholine-containing drugs.

Neurokinin-1 (NK1) Receptor Signaling

Aprepitant exerts its antiemetic effect by blocking the binding of substance P to the NK1 receptor, a G-protein coupled receptor (GPCR), thereby inhibiting downstream signaling cascades that lead to emesis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis [mdpi.com]

- 4. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. frontiersin.org [frontiersin.org]

- 7. benchchem.com [benchchem.com]

introduction to constrained amino acids in peptide design

An In-depth Technical Guide to Constrained Amino Acids in Peptide Design

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peptides represent a promising class of therapeutics, occupying a unique chemical space between small molecules and large biologics. Their high specificity and potency are often offset by significant liabilities, primarily their inherent conformational flexibility and susceptibility to proteolytic degradation, which lead to poor bioavailability and short in vivo half-lives. Introducing conformational constraints into the peptide backbone or side chains is a powerful and widely adopted strategy to mitigate these drawbacks. By pre-organizing a peptide into its bioactive conformation, constraints can enhance receptor binding affinity, improve enzymatic stability, and in some cases, increase cell permeability. This guide provides a comprehensive overview of the core principles of using constrained amino acids in peptide design, detailing the various types of constraints, their impact on critical peptide properties, and the experimental protocols necessary for their synthesis and characterization.

The Rationale for Conformational Constraint

The biological activity of a peptide is intrinsically linked to its three-dimensional structure.[1] In solution, linear peptides exist as an ensemble of rapidly interconverting conformers. Only a fraction of these conformers may be suitable for binding to a biological target. This conformational freedom has several negative consequences:

-

Entropic Penalty: Upon binding, the peptide must adopt a single, rigid conformation. The energy required to "freeze" the peptide in this state, known as the entropic cost of binding, reduces the overall binding affinity.

-

Proteolytic Susceptibility: Flexible, extended conformations are readily recognized and cleaved by proteases, leading to rapid degradation in biological systems.[2][3]

-

Reduced Selectivity: A flexible peptide may adopt different conformations to bind to multiple off-target receptors, leading to undesirable side effects.

Constraining a peptide aims to overcome these limitations by reducing the number of accessible conformations, ideally pre-organizing the molecule into the specific geometry required for biological activity.[4][5][6] The benefits include increased binding affinity (due to a lower entropic penalty), enhanced proteolytic resistance, and improved receptor selectivity.[3][6][7]

Figure 1: Constraint reduces conformational entropy, pre-organizing the peptide.

Strategies for Introducing Conformational Constraints

Constraints can be broadly categorized as local (affecting a single amino acid residue) or global (affecting a larger portion of the peptide sequence, often through cyclization).

Local Constraints

-

α,α-Disubstituted Amino Acids: The incorporation of amino acids with two substituents on the α-carbon, such as α-aminoisobutyric acid (Aib), sterically restricts the backbone dihedral angles (φ, ψ), strongly promoting helical conformations (α- or 3₁₀-helices).[8]

-

N-Alkylation: Methylation of the backbone amide nitrogen (N-methylation) removes the hydrogen bond donor capability and introduces steric hindrance that can favor specific turn structures and provide significant resistance to proteases.[7][9]

-

β-Amino Acids: These residues have an additional carbon atom in their backbone. Peptides composed entirely of β-amino acids (β-peptides) can adopt stable, predictable secondary structures, or "foldamers," that are resistant to degradation by common proteases.[8][10][11]

Global Constraints (Cyclization)

Cyclization is the most common strategy for globally constraining a peptide.

-

Side Chain-to-Side Chain: Covalent bonds are formed between the side chains of two amino acid residues. Common methods include:

-

Lactam Bridge: Formation of an amide bond between the side chains of acidic (Asp, Glu) and basic (Lys, Orn) residues.[5]

-

Disulfide Bridge: Oxidative coupling of two cysteine residues to form a cystine bridge.

-

Thioether (Thiol-Ene) Bridge: Reaction between a cysteine thiol and an olefin-containing unnatural amino acid.[12]

-

-

Backbone-to-Side Chain or Side Chain-to-Backbone: A covalent linkage is formed between a terminal end and an internal amino acid side chain.

-

Head-to-Tail Backbone Cyclization: The N-terminal amine is linked to the C-terminal carboxylic acid, forming a cyclic peptide.[5][9]

-

Hydrocarbon Stapling: An all-hydrocarbon cross-link is introduced by reacting two unnatural amino acids bearing olefinic side chains (e.g., via ring-closing metathesis). This technique is particularly effective at stabilizing α-helical structures.[9][12][13]

Quantitative Impact of Constraints on Peptide Properties

The introduction of constraints leads to measurable improvements in a peptide's physicochemical and biological properties.

Table 1: Effect of Constraints on Secondary Structure and Stability

| Peptide System | Constraint Type | Key Quantitative Change | Reference |

| RNase A C-peptide | Hydrocarbon Staple (i, i+7) | Helicity increased from 40% to 66% | [8] |

| HIV-1 fusion peptide | Lactam Bridge (i, i+7) | Induced α-helicity confirmed by CD analysis | [8] |

| Model Peptide | Aib substitution | Dramatically increased helical propensity | [8] |

| Trp-cage miniprotein | Constrained β-amino acid | Increased conformational stability | [10] |

| C18G AMP | Non-natural hydrophobic amino acids | Maintained or increased antimicrobial activity | [14] |

Table 2: Effect of Constraints on Bioactivity and Therapeutic Potential

| Peptide Target | Constraint Type | Key Quantitative Change | Reference |

| p53/MDM2 Interaction | Hydrocarbon Staple | 28-fold improvement in potency (micromolar affinity) | [8] |

| α9α10 nAChR | Head-to-Tail Cyclization | Altered activity and stability | [9] |

| Various | D-amino acid substitution | Increased resistance to enzymatic degradation | [15] |

| Antimicrobial Peptide (DP7) | Sequence modification | Broader activity spectrum, lower cytotoxicity vs. parent | [16][17] |

| BH3 domain mimic | Hydrocarbon Staple | Enabled in vivo activation of apoptosis | [9] |

Experimental Protocols

The successful design and evaluation of constrained peptides rely on a suite of standardized experimental techniques.

Synthesis: Solid-Phase Peptide Synthesis (SPPS)

SPPS is the standard method for chemically synthesizing peptides, including those with unnatural or constrained amino acids.[18] The process involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.

General Protocol for Fmoc-Based SPPS:

-

Resin Preparation: The solid support (e.g., Rink Amide resin) is placed in a reaction vessel and swelled in a suitable solvent like N,N-dimethylformamide (DMF).[15]

-

Fmoc Deprotection: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed using a 20% solution of piperidine in DMF, exposing a free amine.[15]

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU, HATU) and added to the resin to form a new peptide bond. For sterically hindered unnatural amino acids, stronger coupling reagents or extended reaction times may be necessary.[15]

-

Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

-

Iteration: Steps 2-4 are repeated for each amino acid in the sequence.

-

On-Resin Cyclization (for cyclic peptides): For side-chain to side-chain or head-to-tail cyclization, orthogonal protecting groups on the side chains (or the N-terminus) are selectively removed, and the cyclization reaction is performed while the peptide is still attached to the resin.

-

Cleavage and Deprotection: The completed peptide is cleaved from the resin using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers), which also removes any remaining side-chain protecting groups.

-

Purification and Characterization: The crude peptide is precipitated, purified via reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.[15]

Figure 2: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Structural Characterization

5.2.1 Circular Dichroism (CD) Spectroscopy CD spectroscopy is a rapid, low-resolution technique used to assess the secondary structure content of peptides in solution.[19][20] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules.

Protocol:

-

Sample Preparation: A purified peptide sample is dissolved in an appropriate buffer (e.g., phosphate buffer) to a concentration of 0.1-0.5 mg/mL.[21][22] The buffer must be transparent in the far-UV region (185-240 nm).

-

Instrument Setup: A CD spectrometer is warmed up and purged with nitrogen gas.

-

Data Acquisition: The sample is placed in a quartz cuvette (typically 1 mm path length).[22] Far-UV spectra are recorded from ~260 nm down to ~190 nm.

-

Data Processing: The buffer baseline is subtracted, and the signal is converted to mean residue ellipticity (MRE).

-

Analysis: The resulting spectrum is analyzed to estimate secondary structure content. Characteristic spectra include a double minimum at ~222 nm and 208 nm for α-helices and a single minimum around 218 nm for β-sheets.[21]

5.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the premier technique for determining the high-resolution three-dimensional structure and dynamics of peptides in solution.[23][24]

Protocol:

-

Sample Preparation: A high-purity (>95%), concentrated (~1 mM) peptide sample is prepared in a suitable deuterated solvent (e.g., 90% H₂O/10% D₂O).[25] The pH is adjusted to physiological conditions.

-

Data Acquisition: A series of 2D NMR experiments are performed on a high-field spectrometer:

-

TOCSY (Total Correlation Spectroscopy): Identifies all protons within a single amino acid spin system (through-bond correlations).[26]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5-6 Å), providing distance restraints between different residues (through-space correlations).[26]

-

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically within a few bonds of each other.

-

-

Resonance Assignment: The collected spectra are used to assign every proton resonance to its specific amino acid in the peptide sequence.[23]

-

Structure Calculation: NOESY cross-peaks are converted into upper-distance bounds. These distance restraints, along with dihedral angle restraints derived from coupling constants, are used as input for structure calculation algorithms (e.g., simulated annealing, molecular dynamics) to generate an ensemble of 3D structures consistent with the NMR data.[25]

-

Structure Validation: The quality of the final structure ensemble is assessed based on geometric parameters and agreement with the experimental data.

Functional Characterization

5.3.1 In Vitro Bioactivity Assays These assays are designed to measure the biological effect of the peptide in a controlled, non-living system. The specific assay depends on the peptide's target and mechanism of action.

General Protocol (Example: Competitive Binding Assay):

-

Prepare a series of dilutions of the constrained peptide.

-

In a multi-well plate, combine the target receptor, a known labeled ligand (e.g., fluorescent or radioactive), and the diluted constrained peptide.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Measure the amount of labeled ligand bound to the receptor. The constrained peptide will displace the labeled ligand in a concentration-dependent manner.

-

Plot the data to determine the IC₅₀ (the concentration of peptide required to inhibit 50% of labeled ligand binding), which is a measure of binding affinity.

5.3.2 In Vivo Stability and Efficacy Assays Animal models are used to evaluate a peptide's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).[27]

General Protocol (Example: Murine Infection Model):

-

Animal Model: Mice are infected with a relevant pathogen (e.g., intraperitoneal injection of S. aureus).[16][17]

-

Peptide Administration: After a set time, the constrained peptide is administered via a clinically relevant route (e.g., intraperitoneal or intravenous injection).[16]

-

Sample Collection: At various time points post-treatment, biological samples (e.g., peritoneal lavage fluid, blood) are collected.[16][17]

-

Analysis:

-

Efficacy: The bacterial load in the collected fluid is enumerated (e.g., by plating and counting colony-forming units) to determine the peptide's antimicrobial effect.[16]

-

Stability/Pharmacokinetics: Peptide concentration in blood plasma can be measured over time using methods like LC-MS to determine its half-life.

-

References

- 1. polarispeptides.com [polarispeptides.com]

- 2. biomedres.us [biomedres.us]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. experts.azregents.edu [experts.azregents.edu]

- 7. Exploring Ramachandran and Chi Space: Conformationally Constraine...: Ingenta Connect [ingentaconnect.com]

- 8. Constrained Peptides as Miniature Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Constrained beta-amino acid-containing miniproteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Recent Structural Advances in Constrained Helical Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Design considerations in the synthesis of peptides | AltaBioscience [altabioscience.com]

- 19. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Circular Dichroism of Peptides | Springer Nature Experiments [experiments.springernature.com]

- 21. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 22. A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 24. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. chem.uzh.ch [chem.uzh.ch]

- 26. youtube.com [youtube.com]

- 27. mdpi.com [mdpi.com]

A Technical Guide to the Safety and Handling of Morpholine Derivatives for Research and Development Professionals

December 24, 2025

This document provides a comprehensive overview of the safety and handling guidelines for morpholine and its derivatives, tailored for researchers, scientists, and drug development professionals. It covers toxicological data, exposure control, emergency procedures, and detailed experimental protocols for safety assessment.

Introduction to Morpholine and its Derivatives

Morpholine, a heterocyclic organic compound containing both amine and ether functional groups, and its derivatives are versatile building blocks in organic synthesis and drug discovery.[1] Their unique physicochemical properties make them valuable scaffolds in the development of a wide range of therapeutic agents, including anticancer, anti-inflammatory, and neuroprotective drugs.[2][3] However, the reactivity and biological activity of these compounds also necessitate a thorough understanding of their potential hazards and the implementation of rigorous safety protocols in a laboratory setting.

This guide aims to provide the necessary information to handle morpholine derivatives safely, minimize exposure risks, and respond effectively to emergencies.

Toxicological Profile

The toxicity of morpholine derivatives can vary significantly depending on the nature and position of their substituents. Morpholine itself is classified as a hazardous substance, being flammable, corrosive, and harmful by inhalation, in contact with skin, and if swallowed.[4][5] It can cause severe skin burns and eye damage.[4][5] Long-term or repeated exposure may lead to cumulative health effects, including damage to the liver and kidneys.[4]

Acute Toxicity

Acute toxicity data, primarily expressed as the median lethal dose (LD50), is available for morpholine and several of its derivatives. This data is crucial for understanding the short-term toxic potential of these compounds.

| Compound | CAS Number | Route | Species | LD50 | Reference(s) |

| Morpholine | 110-91-8 | Oral | Rat | ~1910 mg/kg | [6] |

| Dermal | Rabbit | ~500 mg/kg | [7] | ||

| N-Formylmorpholine | 4394-85-8 | Oral | Rat | > 7360 mg/kg | [8] |

| Dermal | Rabbit | > 18400 mg/kg | [9] | ||

| N-Acetylmorpholine | 1696-20-4 | Oral | Rat | 6130 mg/kg | [10][11] |

| Dermal | Rabbit | 7500 mg/kg | [12] | ||

| 4-Methylmorpholine N-oxide | 7529-22-8 | Dermal | Rabbit | > 8000 mg/kg | [13] |

Table 1: Acute Toxicity Data for Selected Morpholine Derivatives

Genotoxicity and Carcinogenicity

There is no conclusive evidence to classify morpholine as a human carcinogen, and it is currently listed as Group 3 by the IARC (not classifiable as to its carcinogenicity to humans).[7] However, a significant concern is the potential for N-nitroso compounds to form from secondary amines like morpholine in the presence of nitrosating agents. N-nitrosomorpholine is a known carcinogen.[14]

Genotoxicity assays, such as the Ames test and the in vitro micronucleus assay, are essential for evaluating the mutagenic potential of novel morpholine derivatives.

In Vitro Cytotoxicity

Many morpholine derivatives are synthesized for their potential as therapeutic agents, particularly in oncology. As such, their cytotoxic effects on various cell lines are often studied. While this is a desired effect for anticancer drugs, it also highlights the need for careful handling to avoid exposure and harm to healthy cells. For instance, certain morpholine-substituted quinazoline derivatives have shown significant cytotoxic activity against cancer cell lines like A549, MCF-7, and SHSY-5Y, while being non-toxic to normal HEK293 cells at similar concentrations.[15][16]

Hazard Identification and Control

Proper hazard identification and the implementation of robust control measures are paramount when working with morpholine derivatives.

GHS Classification